1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Description
This compound features a pyrrolidinone (5-oxopyrrolidine) core linked via a carbonyl group to a piperidine ring substituted with a carboxamide group. The pyrrolidine nitrogen is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl moiety. The carboxamide group may improve solubility and hydrogen-bonding capacity compared to ester or alkyl derivatives .
Properties
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-28-17-4-3-14(11-18(17)29-2)5-8-24-13-16(12-19(24)25)21(27)23-9-6-15(7-10-23)20(22)26/h3-4,11,15-16H,5-10,12-13H2,1-2H3,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAPSNXWCYNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final step involves coupling the pyrrolidine and piperidine rings through an amide bond formation using reagents such as EDCI.HCl and DMAP in anhydrous dichloromethane.
Chemical Reactions Analysis
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analog 1: 1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide
- Structural Differences :
- Phenyl Substituent : Single 4-methoxy group vs. 3,4-dimethoxy in the target compound.
- Amide Group : Tetrahydro-2H-pyran-4-ylmethyl substituent vs. unsubstituted carboxamide.
- The tetrahydro-2H-pyran group increases molecular weight (MW: ~450–470) and introduces a cyclic ether, which may alter metabolic stability and membrane permeability compared to the simpler carboxamide .
Structural Analog 2: N-(4-Bromo-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
- Structural Differences :
- Phenyl Substituent : 4-Methylphenyl vs. 3,4-dimethoxyphenyl.
- Amide Group : 4-Bromo-2-methylphenyl vs. unsubstituted carboxamide.
- The 4-methylphenyl group lacks electron-donating methoxy substituents, which may weaken π-π stacking interactions in hydrophobic binding pockets .
Structural Analog 3: Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Derivatives
- Structural Differences: Core Structure: Bicyclic naphthyridine vs. monocyclic pyrrolidinone-piperidine. Substituents: Ethyl carboxylate vs. carboxamide.
- Implications: The naphthyridine core introduces conformational rigidity, which could restrict binding to flexible targets.
Structural Analog 4: Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
- Structural Differences: Heterocyclic Additions: Thiazolidinone and pyrido-pyrimidine moieties vs. pyrrolidinone-piperidine. Substituents: Ethyl carboxylate vs. carboxamide.
- Implications: The thiazolidinone and pyrido-pyrimidine groups introduce sulfur and nitrogen heteroatoms, enhancing electronic diversity but increasing synthetic complexity. The ethyl ester group may reduce metabolic stability compared to carboxamide .
Comparative Data Table
Key Research Findings
- Pharmacokinetics : The 3,4-dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to analogs with single methoxy or methyl groups .
- Metabolic Stability : Carboxamide derivatives generally exhibit slower hepatic clearance than ester-based analogs (e.g., Analog 3 and 4) due to reduced susceptibility to esterase activity .
Biological Activity
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide, a compound with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O5
- CAS Number : 85263-80-5
- Structural Features : The compound contains a piperidine ring, a pyrrolidine moiety, and a dimethoxyphenyl group, which contribute to its biological properties.
Antitumor Activity
Research indicates that derivatives of pyrrolidinone and piperidinone compounds exhibit significant antitumor activity. A study involving various derivatives demonstrated that certain compounds inhibited the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. Notably, the compound showed promising results in inhibiting cell invasion and migration, suggesting its potential as an antimetastatic agent .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 30 | Inhibition of ERK phosphorylation |
| Other Pyrrolidinone Derivative | PANC-1 | 25 | Displacement of uPAR interaction |
The compound appears to interact with the urokinase receptor (uPAR), which plays a critical role in cancer cell invasion and metastasis. By binding to uPAR, the compound may inhibit the receptor's function and consequently reduce tumor cell motility. In vitro assays demonstrated that treatment with this compound led to decreased gelatinase activity (MMP-9), a key factor in extracellular matrix degradation during metastasis .
Study 1: Inhibition of Breast Cancer Cell Proliferation
A study evaluated the effects of the compound on breast cancer cells. Results showed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction, as evidenced by increased Annexin V staining in treated cells.
Study 2: Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown anti-inflammatory effects in preclinical models. It was reported to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
